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Compound of Interest

Compound Name: 2-Acetamidopyridine

Cat. No.: B118701

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Acetamidopyridine (N-(2-pyridyl)acetamide), a key intermediate in pharmaceutical and
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for
researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The spectroscopic data for 2-Acetamidopyridine is summarized in the tables below, providing
a quick reference for the key spectral features of the molecule.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

8.21 d 1H 84 H-6
8.13 brs 1H - N-H
7.68 t 1H 7.8 H-4
7.03 t 1H 6.6 H-5
6.94 d 1H 8.1 H-3
2.18 S 3H - -CHs

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment

Chemical Shift (8) ppm

169.0 C=0
151.9 C-2
148.0 C-6
138.6 C-4
119.5 C-5
114.2 C-3
24.8 -CHs

Fourier-Transform Infrared (FTIR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3284 Strong N-H Stretch

3060 Medium Aromatic C-H Stretch

1693 Strong C=0 Stretch (Amide I)

1582 Strong N-H Bend (Amide Il) / C=C
Stretch (Pyridine ring)

1530 Strong C=C Stretch (Pyridine ring)

1435 Strong C-H Bend (CH5)

1369 Medium C-H Bend (CH5)

1292 Strong C-N Stretch

777 Strong C-H Out-of-plane bend (ortho-

disubstituted pyridine)

Mass Spectrometry (MS)

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

136 Moderate [M]* (Molecular lon)
94 High [M - Cz2H20]*

67 Moderate [CaHsN]*

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Acetamidopyridine (5-10 mg) was prepared in deuterated chloroform (CDCls,
0.5-0.7 mL).[1][2] The solution was then filtered into a 5 mm NMR tube.[3][4] *H and 3C NMR
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spectra were recorded on a Varian A-60 and a Varian CFT-20 spectrometer, respectively.[5]
Chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard (& = 0.00

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using the KBr pellet method. A small amount of 2-
Acetamidopyridine (1-2 mg) was finely ground with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture
was then compressed in a die using a hydraulic press to form a thin, transparent pellet. The
pellet was subsequently mounted in the sample holder of an FTIR spectrometer and the
spectrum was recorded.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (El) source. A dilute solution of 2-Acetamidopyridine in a
volatile organic solvent, such as dichloromethane or hexane, was injected into the GC. The
sample was vaporized and separated on an appropriate capillary column before entering the
mass spectrometer. The molecules were then ionized by a 70 eV electron beam, and the
resulting fragments were separated by their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Acetamidopyridine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamidopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118701#spectroscopic-data-of-2-acetamidopyridine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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